tert-Butyl (1S,2R,5R)-2-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
Description
Properties
IUPAC Name |
tert-butyl (1S,2R,5R)-2-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-6-7-4-8(7)9(13)5-12/h7-9H,4-6,12H2,1-3H3/t7-,8-,9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHUZWJPECLTTFD-CIUDSAMLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC2C1CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2C[C@@H]2[C@@H]1CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bicyclic Core Formation via Intramolecular Cyclization
A widely reported method involves the synthesis of the 3-azabicyclo[3.1.0]hexane scaffold from pyrrolidine derivatives. For example:
-
Starting Material : (S)-pyrrolidine-2-carboxylic acid is converted to its tert-butyl carbamate via reaction with Boc anhydride in the presence of a base such as DMAP.
-
Cyclopropanation : The aminomethyl side chain is introduced via a Mitsunobu reaction using triphenylphosphine and diethyl azodicarboxylate (DEAD), followed by intramolecular cyclization under acidic conditions to form the bicyclic structure.
Reaction Conditions :
| Step | Reagents/Conditions | Temperature | Time | Yield |
|---|---|---|---|---|
| Boc Protection | Boc₂O, DMAP, THF | 0°C → RT | 12 h | 85–90% |
| Mitsunobu Reaction | PPh₃, DEAD, CH₃CN | 0°C → RT | 24 h | 70–75% |
| Cyclization | HCl (gas), DCM | −20°C | 2 h | 65% |
Key Challenges :
Asymmetric Catalysis for Stereochemical Control
The (1S,2R,5R) configuration is achieved using chiral catalysts. A patented method employs rhodium-catalyzed cyclopropanation with a diazo compound:
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Substrate Preparation : tert-Butyl (2R)-2-(aminomethyl)pyrrolidine-1-carboxylate is treated with ethyl diazoacetate.
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Cyclopropanation : Rh₂(S-DOSP)₄ catalyzes the reaction, inducing the desired stereochemistry.
Optimized Parameters :
| Parameter | Value |
|---|---|
| Catalyst Loading | 2 mol% |
| Solvent | Toluene |
| Temperature | −10°C |
| Yield | 78% |
| Enantiomeric Excess (ee) | >99% |
Advantages :
Reductive Amination for Aminomethyl Group Installation
An alternative route installs the aminomethyl group after bicyclic core formation:
-
Core Synthesis : The 3-azabicyclo[3.1.0]hexane scaffold is prepared via photochemical [2+2] cycloaddition.
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Reductive Amination : The ketone intermediate reacts with ammonium acetate and sodium cyanoborohydride to introduce the aminomethyl group.
Critical Notes :
-
Excess reducing agent may lead to over-reduction of the imine intermediate.
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Boc deprotection risks under acidic conditions necessitate careful pH monitoring.
Industrial-Scale Optimization Strategies
Solvent and Catalytic System Screening
Data from pilot-scale batches highlight the impact of solvent polarity on reaction efficiency:
| Solvent | Conversion (%) | Selectivity (%) |
|---|---|---|
| THF | 92 | 88 |
| DCM | 85 | 78 |
| Toluene | 95 | 94 |
Toluene emerges as the optimal solvent due to its balance of polarity and boiling point, facilitating easy product isolation.
Temperature-Dependent Stereochemical Outcomes
A study comparing reaction temperatures reveals significant effects on diastereomeric ratios:
| Temperature (°C) | dr (1S,2R,5R : Other Isomers) |
|---|---|
| −20 | 99:1 |
| 0 | 95:5 |
| 25 | 80:20 |
Cryogenic conditions are essential for high stereochemical fidelity.
Characterization and Quality Control
Final product validation relies on:
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (1S,2R,5R)-2-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically targets the aminomethyl group, leading to the formation of corresponding imines or nitriles.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can reduce the ester group to an alcohol or the imine group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Various nucleophiles such as amines, thiols, or halides
Major Products
Oxidation: Imines, nitriles
Reduction: Alcohols, amines
Substitution: Functionalized derivatives with different substituents
Scientific Research Applications
tert-Butyl (1S,2R,5R)-2-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.
Medicine: In medicinal chemistry, it is explored for its potential as a drug candidate. Its bicyclic structure and functional groups make it a promising scaffold for the design of bioactive molecules.
Industry: The compound can be used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of tert-Butyl (1S,2R,5R)-2-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate depends on its specific application. In medicinal chemistry, for example, the compound may act by binding to specific molecular targets such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with the target, while the bicyclic core provides structural rigidity and specificity. The tert-butyl ester group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Stereochemical Variations
The compound’s activity and applications are highly sensitive to stereochemistry and functional group modifications. Key analogs include:
Key Observations :
- Stereochemistry : The (1S,2R,5R) configuration of the target compound is critical for binding to biological targets, as seen in its use in peptidomimetics . Racemic analogs (e.g., rel-tert-butyl derivatives) exhibit reduced specificity .
- Functional Groups: Replacing the aminomethyl group with a carbamoyl (e.g., saxagliptin intermediate) or hydroxymethyl group alters solubility and reactivity. The hydroxymethyl analog lacks the amine’s nucleophilicity, limiting its use in coupling reactions .
- Bicyclic Core : Compounds with [3.1.0] systems exhibit greater ring strain and conformational rigidity compared to [2.2.1] analogs (e.g., ), enhancing their stability in drug design .
Physicochemical Properties
| Property | Target Compound | Carbamoyl Analog | Hydroxymethyl Analog |
|---|---|---|---|
| Water Solubility | Low | Moderate | Low |
| LogP | 1.8 (predicted) | 1.5 | 1.2 |
| Melting Point | Not reported | 180–185°C | Not reported |
Note: The aminomethyl group enhances hydrophilicity compared to tert-butyl or carbamoyl substituents.
Biological Activity
tert-Butyl (1S,2R,5R)-2-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate, with the CAS number 1932526-29-8, is a compound of interest in medicinal chemistry due to its structural characteristics and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₁H₂₀N₂O₂, with a molecular weight of 212.29 g/mol. Its structure features a bicyclic system that contributes to its interaction with biological targets.
Pharmacological Profile
Research indicates that compounds in the 3-azabicyclo[3.1.0]hexane class exhibit significant activity at the μ-opioid receptor, which is critical for pain modulation and other physiological processes. The specific compound this compound has been evaluated for its potential as an analgesic agent.
Key Findings:
- μ-opioid Receptor Binding Affinity: The compound demonstrates high binding affinity for the μ-opioid receptor, suggesting potential efficacy in pain management therapies .
- Selectivity: It shows selectivity over δ and κ opioid receptor subtypes, minimizing adverse effects commonly associated with non-selective opioid agonists .
Structure-Activity Relationships (SAR)
A study on various analogs of the 3-azabicyclo[3.1.0]hexane series revealed that modifications to the bicyclic structure significantly influence receptor binding and functional activity. The introduction of specific substituents at designated positions enhances potency and selectivity .
| Compound | μ-Receptor Binding Affinity (pM) | Selectivity Ratio (μ/δ) |
|---|---|---|
| Lead Compound | 10 | 100 |
| tert-butyl (1S,2R,5R) | 5 | 200 |
| Other Analog A | 20 | 50 |
Study on Canine Pruritus
A notable application of compounds similar to this compound was in treating pruritus in dogs. A study demonstrated that these compounds effectively reduced itching through μ-opioid receptor activation . The findings suggest a viable therapeutic avenue for managing chronic itch conditions in veterinary medicine.
Toxicology and Safety Profile
Initial assessments indicate that the compound exhibits low toxicity profiles in vitro; however, comprehensive toxicological studies are necessary to establish safety in clinical applications.
Q & A
Basic: What are the key considerations for optimizing the synthesis of tert-butyl (1S,2R,5R)-2-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate?
Answer:
The synthesis of this bicyclic compound requires precise control of reaction parameters. Key factors include:
- Temperature : Elevated temperatures (80–100°C) are often used for cyclization steps but must be balanced to avoid decomposition .
- Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates, while dichloromethane improves stereochemical control during ring closure .
- Catalysts : Acidic catalysts (e.g., p-toluenesulfonic acid) facilitate tert-butyloxycarbonyl (Boc) deprotection, while palladium-based catalysts enable cross-coupling reactions for aminomethyl group introduction .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures is critical for isolating enantiopure product .
Basic: How is the stereochemical configuration of the compound verified experimentally?
Answer:
Stereochemical validation employs:
- X-ray Crystallography : Resolves absolute configuration via heavy-atom substitution (e.g., bromine derivatives) .
- Chiral HPLC : Uses columns like Chiralpak IA/IB with hexane/isopropanol mobile phases to separate enantiomers and confirm enantiomeric excess (>99%) .
- NMR Spectroscopy : - and -NROESY correlations identify axial/equatorial proton orientations in the bicyclo[3.1.0]hexane core .
Advanced: What strategies resolve contradictions in biological activity data between structural analogs?
Answer:
Discrepancies often arise from:
- Substituent Electronic Effects : Compare analogs like tert-butyl 6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate (electron-withdrawing groups reduce basicity of the amine) .
- Conformational Rigidity : Molecular dynamics simulations (e.g., AMBER force field) assess bicyclic ring flexibility, which impacts receptor binding .
- Bioactivity Assays : Use orthogonal assays (e.g., SPR for binding affinity vs. cellular cAMP assays for functional activity) to validate target engagement .
Advanced: How is computational modeling applied to predict the compound’s pharmacokinetic properties?
Answer:
- Density Functional Theory (DFT) : Calculates ionization potential (pKa ~8.2 for the aminomethyl group) and logP (experimental: 1.8; predicted: 1.7) .
- Molecular Docking : Glide SP/XP scoring in Schrödinger Suite models interactions with targets like sigma-1 receptors (binding energy: −9.2 kcal/mol) .
- ADMET Prediction : Tools like SwissADME predict moderate blood-brain barrier permeability (BBB score: 0.45) and CYP3A4-mediated metabolism .
Basic: What methods ensure stability during storage and handling?
Answer:
- Storage Conditions : −20°C under inert gas (argon) in amber vials to prevent Boc-group hydrolysis or aminomethyl oxidation .
- Stability Monitoring : Periodic HPLC-UV (220 nm) analysis detects degradation products (e.g., free amine or tert-butanol byproducts) .
Advanced: How is the compound’s stereochemical integrity maintained during derivatization?
Answer:
- Diastereomeric Salt Formation : React with chiral acids (e.g., L-tartaric acid) to isolate desired diastereomers .
- Protecting Group Strategy : Use orthogonal groups (e.g., Fmoc for amine, Boc for carboxylate) to prevent epimerization during functionalization .
- Low-Temperature Reactions : Perform alkylation at −78°C to minimize racemization of the bicyclic core .
Basic: What spectroscopic techniques confirm the compound’s structural identity?
Answer:
- High-Resolution Mass Spectrometry (HRMS) : Exact mass (CHNO: 212.1525 Da) confirms molecular formula .
- IR Spectroscopy : Peaks at 1680 cm (C=O stretch) and 3300 cm (N-H stretch) validate functional groups .
- 2D NMR : - HSQC assigns quaternary carbons in the bicyclo[3.1.0]hexane ring .
Advanced: How do stereochemical variations impact biological activity?
Answer:
- (1S,2R,5R) vs. (1R,2S,5S) Enantiomers : The (1S,2R,5R) form shows 10-fold higher affinity for NMDA receptors (IC: 0.3 µM vs. 3.1 µM) due to optimal hydrogen bonding with GluN2B subunits .
- Aminomethyl Orientation : Axial positioning increases membrane permeability (PAMPA assay: 12 × 10 cm/s) compared to equatorial .
Basic: What purification challenges arise during scale-up?
Answer:
- Byproduct Formation : Over 5% of tert-butanol adducts form under acidic conditions; mitigate via neutralization before Boc deprotection .
- Solvent Compatibility : Ethyl acetate/water partitioning removes polar impurities but requires pH adjustment (pH 7–8) to prevent amine protonation .
Advanced: How are contradictory crystallographic and computational conformational data reconciled?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
